1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-
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Overview
Description
1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- is a complex organic compound that belongs to the class of boron-containing heterocycles. This compound is known for its unique structural features and its utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- typically involves the reaction of pinacolborane with appropriate naphthalene derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-oxygen bonds .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include pinacolborane, alkylbenzenes, and aryl iodides. The reactions are typically carried out in the presence of transition metal catalysts such as palladium or copper, under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from these reactions include pinacol benzyl boronate, aryl boronates, and chiral allenyl boronates .
Scientific Research Applications
1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boronic esters and other boron-containing compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- exerts its effects involves the formation of stable boron-oxygen bonds. These bonds facilitate various chemical transformations, making the compound a valuable reagent in organic synthesis. The molecular targets and pathways involved include the activation of alkenes and alkynes, leading to the formation of boron-containing products .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
bis(pinacolato)diboron: Another boron-containing reagent used in organic synthesis.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used for borylation of arenes and preparation of fluorenylborolane.
Uniqueness
1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- is unique due to its complex structure and the presence of octyloxy groups, which enhance its solubility and reactivity. This makes it particularly valuable in specialized applications where other boron-containing compounds may not be as effective .
Properties
Molecular Formula |
C38H62B2O6 |
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Molecular Weight |
636.5 g/mol |
IUPAC Name |
2-[2,6-dioctoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C38H62B2O6/c1-11-13-15-17-19-21-27-41-31-25-23-30-29(33(31)39-43-35(3,4)36(5,6)44-39)24-26-32(42-28-22-20-18-16-14-12-2)34(30)40-45-37(7,8)38(9,10)46-40/h23-26H,11-22,27-28H2,1-10H3 |
InChI Key |
BBBDDCCQPJSJSU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=CC(=C3B4OC(C(O4)(C)C)(C)C)OCCCCCCCC)OCCCCCCCC |
Origin of Product |
United States |
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